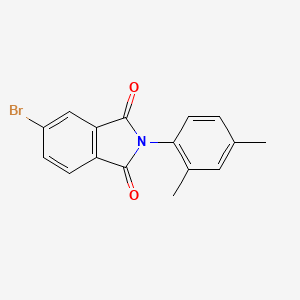
5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a bromine atom at the 5-position and a 2,4-dimethylphenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The specific synthetic route for this compound may involve the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the isoindoline-1,3-dione nucleus.
Substitution: Attachment of the 2,4-dimethylphenyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of the compound to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example:
Dopamine Receptor Modulation: The compound may act as a ligand for dopamine receptors, influencing neurotransmission and potentially exhibiting antipsychotic effects.
β-Amyloid Protein Aggregation Inhibition:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione include:
- 5-Bromo-2-isopropylisoindoline-1,3-dione
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(5-Bromo-pentyl)-isoindole-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the 2,4-dimethylphenyl group and the bromine atom at the 5-position differentiates it from other isoindoline-1,3-dione derivatives, leading to unique biological and chemical properties.
Propriétés
IUPAC Name |
5-bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17)8-13(12)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJYIUGZTSMCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
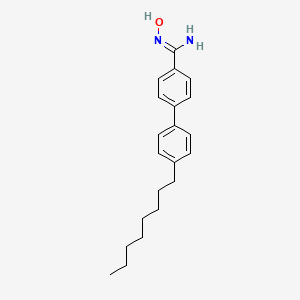
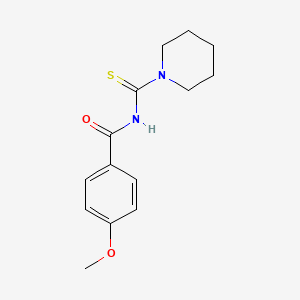

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
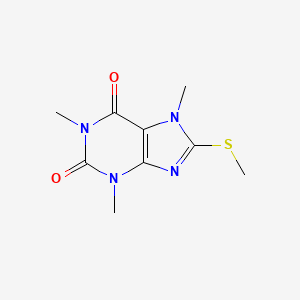
![5-bromo-N-[3-(methoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5870458.png)



![Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate](/img/structure/B5870492.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
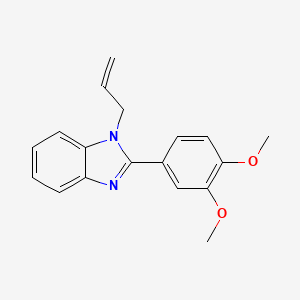
![N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![BENZOIC ACID, 3-[(4-HYDROXYBENZOYL)AMINO]-](/img/structure/B5870514.png)
